molecular formula C17H17N3O5S B3637316 (E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE

(E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE

Cat. No.: B3637316
M. Wt: 375.4 g/mol
InChI Key: RSLXNSODDIHEQO-JXMROGBWSA-N
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Description

(E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes an aminosulfonyl group, a nitrophenyl group, and a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 4-(AMINOSULFONYL)PHENETHYL: This intermediate can be synthesized by sulfonation of phenethylamine followed by amination.

    Preparation of 3-(2-NITROPHENYL)-2-PROPENAMIDE: This intermediate can be synthesized by nitration of cinnamic acid followed by amidation.

The final step involves the coupling of these two intermediates under specific reaction conditions to form the desired compound. The reaction conditions typically include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitrophenyl group can be reduced to form aniline derivatives.

    Substitution: The aminosulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Luteolin: A natural flavonoid with various pharmacological effects.

    Zepbound: A prescription medication with a similar mechanism of action.

Uniqueness

(E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(2-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c18-26(24,25)15-8-5-13(6-9-15)11-12-19-17(21)10-7-14-3-1-2-4-16(14)20(22)23/h1-10H,11-12H2,(H,19,21)(H2,18,24,25)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLXNSODDIHEQO-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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